molecular formula C26H27N3O4 B11571198 4-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-7,7-dimethyl-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

4-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-7,7-dimethyl-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B11571198
M. Wt: 445.5 g/mol
InChI Key: GHDJKAJHFJZFDU-UHFFFAOYSA-N
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Description

4-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-7,7-dimethyl-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-7,7-dimethyl-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one involves several steps. One common method includes the condensation of appropriate starting materials followed by cyclization reactions. The reaction conditions typically involve the use of solvents like tetrahydrofuran and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-7,7-dimethyl-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various quinoline and pyrazole derivatives, which can have different functional groups attached depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-7,7-dimethyl-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-7,7-dimethyl-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-7,7-dimethyl-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C26H27N3O4

Molecular Weight

445.5 g/mol

IUPAC Name

4-(3-ethoxy-4-hydroxyphenyl)-7,7-dimethyl-2-phenyl-4,6,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5-dione

InChI

InChI=1S/C26H27N3O4/c1-4-33-20-12-15(10-11-18(20)30)21-22-17(13-26(2,3)14-19(22)31)27-24-23(21)25(32)29(28-24)16-8-6-5-7-9-16/h5-12,21,27-28,30H,4,13-14H2,1-3H3

InChI Key

GHDJKAJHFJZFDU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)N(N4)C5=CC=CC=C5)O

Origin of Product

United States

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